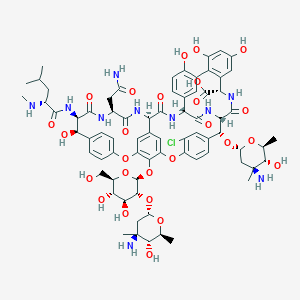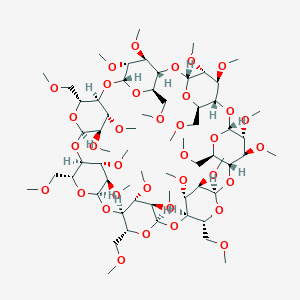
2-Fluororesorcinol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Fluororesorcinol involves several innovative methodologies. For instance, Sun et al. (1997) describe a novel regiospecific synthesis of 2-Fluororesorcinol, highlighting the synthesis of various fluorinated fluoresceins from fluororesorcinols, demonstrating the compound's utility in creating superior fluorescent dyes for biological systems (Sun, Gee, Klaubert, & Haugland, 1997). Another approach by Ouellet et al. (2009) involves regioselective SNAr reactions of substituted difluorobenzene derivatives, providing a practical method for the synthesis of fluoroaryl ethers and substituted resorcinols, indicating the flexibility of 2-Fluororesorcinol's synthesis routes (Ouellet, Bernardi, Angelaud, & O'Shea, 2009).
Molecular Structure Analysis
The molecular structure of 2-Fluororesorcinol is characterized by the presence of a fluorine atom at the 2-position of the resorcinol moiety. This substitution influences the electronic distribution across the molecule, impacting its reactivity and interaction with various substrates. The synthesis of fluorinated fluoresceins as reported by Sun et al. (1997) underlines the importance of the molecular structure in determining the photostability and ionization potential of the derived dyes, showcasing the compound's structural significance (Sun et al., 1997).
Chemical Reactions and Properties
2-Fluororesorcinol participates in a variety of chemical reactions, primarily due to the active fluorine atom, which can be substituted or removed under specific conditions. The work by Ouellet et al. (2009) on the selective SNAr reactions illustrates how 2-Fluororesorcinol derivatives can be efficiently synthesized, highlighting its reactive versatility and the impact of the fluorine atom on its chemical properties (Ouellet et al., 2009).
Physical Properties Analysis
The physical properties of 2-Fluororesorcinol, such as melting point, boiling point, and solubility, are influenced by the presence of the fluorine atom. These properties are crucial for its application in various chemical syntheses and for determining its behavior in different environments.
Chemical Properties Analysis
2-Fluororesorcinol's chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by its aromatic structure and the electronegative fluorine atom. The studies by Sun et al. (1997) and Ouellet et al. (2009) demonstrate its role in synthesizing complex organic molecules, highlighting the influence of the fluorine atom on its chemical reactivity and interactions (Sun et al., 1997); (Ouellet et al., 2009).
Wissenschaftliche Forschungsanwendungen
-
Fluorescence in Life Sciences
- Fluorescent compounds are often used in life sciences for both basic research and medical diagnostics . For instance, they can be used for monitoring living cells or for the detection and quantification of nucleic acids or proteins .
- The methods of application would involve using the fluorescent compound as a label or marker in the biological system being studied. The compound could be detected using various fluorescence microscopy techniques .
- The outcomes would be the ability to visualize and study biological processes at a cellular or molecular level. The effectiveness of the method would be measured by its sensitivity and specificity .
-
Fluorescence Microscopy
- Fluorescence microscopy is a widely used imaging technique in biological research . Fluorescent compounds can be used as markers to visualize and resolve samples at different length scales .
- The methods of application would involve incorporating the fluorescent compound into the sample, and then using a fluorescence microscope to detect and resolve the signals .
- The outcomes would be high-resolution images of the sample, potentially down to the level of individual molecules .
-
Chromatography and Mass Spectrometry
- Compounds like 2-Fluororesorcinol can be used in chromatography and mass spectrometry for the separation, identification, and quantification of components in a mixture .
- The methods of application would involve using the compound as a standard or a label in the sample, followed by analysis using chromatographic or mass spectrometric techniques .
- The outcomes would be the ability to separate, identify, and quantify the components of the mixture. The effectiveness of the method would be measured by its resolution, sensitivity, and accuracy .
-
Advanced Battery Science
- Fluorinated compounds are often used in the development of advanced batteries due to the unique properties of fluorine . These could include lithium-ion batteries, solid-state batteries, or other types of energy storage devices .
- The methods of application would involve incorporating the fluorinated compound into the battery during the manufacturing process .
- The outcomes would be the creation of batteries with improved performance characteristics such as energy density, power density, charge/discharge efficiency, or lifespan .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQVUPRGSFUGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443304 | |
| Record name | 2-Fluororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluororesorcinol | |
CAS RN |
103068-40-2 | |
| Record name | 2-Fluororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)

![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)


![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)


